molecular formula C10H14ClN B6248793 (2E)-4-phenylbut-2-en-1-amine hydrochloride CAS No. 2411331-80-9

(2E)-4-phenylbut-2-en-1-amine hydrochloride

Cat. No. B6248793
CAS RN: 2411331-80-9
M. Wt: 183.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-phenylbut-2-en-1-amine hydrochloride, commonly referred to as (2E)-4-PBHCl, is a synthetic compound with a variety of applications in scientific research. It is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

((2E)-4-phenylbut-2-en-1-amine hydrochloride)-4-PBHCl has been studied extensively for its biochemical and physiological effects and has been used in a variety of laboratory experiments. It has been used to study the effects of oxidative stress on cells, as well as the effects of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, it has been used to study the effects of hormones, such as testosterone, on cellular metabolism. It has also been used to study the effects of drugs on the central nervous system, as well as the effects of various drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of ((2E)-4-phenylbut-2-en-1-amine hydrochloride)-4-PBHCl is not fully understood. However, it is believed to act as a modulator of various biochemical processes, including the regulation of gene expression, protein synthesis, and cellular metabolism. It is also believed to act as an antioxidant, and it has been shown to protect cells from oxidative stress. Additionally, it has been shown to modulate the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
((2E)-4-phenylbut-2-en-1-amine hydrochloride)-4-PBHCl has been studied extensively for its biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it has been shown to protect cells from oxidative stress and to modulate the expression of various genes. It has also been shown to modulate the activity of hormones, such as testosterone, and to modulate the activity of the central nervous system.

Advantages and Limitations for Lab Experiments

The use of ((2E)-4-phenylbut-2-en-1-amine hydrochloride)-4-PBHCl in laboratory experiments has several advantages. It is relatively inexpensive, and it has a low toxicity. Additionally, it has a wide range of applications and can be used in a variety of experiments. However, there are some limitations to its use. It is not very soluble in water, and it can be difficult to obtain in large quantities. Additionally, its effects can vary depending on the concentration and the experimental conditions.

Future Directions

The potential future directions for ((2E)-4-phenylbut-2-en-1-amine hydrochloride)-4-PBHCl are numerous. It could be used to study the effects of various drugs on the central nervous system and the cardiovascular system. Additionally, it could be used to study the effects of oxidative stress on cells, as well as the effects of various hormones on cellular metabolism. Additionally, it could be used to study the effects of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Finally, it could be used to study the effects of various drugs on the immune system.

Synthesis Methods

The synthesis of ((2E)-4-phenylbut-2-en-1-amine hydrochloride)-4-PBHCl is a multi-step process that involves the reaction of 4-phenylbut-2-en-1-amine with hydrochloric acid. The reaction is typically conducted in a two-phase system consisting of an aqueous and organic phase. The aqueous phase is composed of hydrochloric acid and water, while the organic phase is composed of the 4-phenylbut-2-en-1-amine. The two phases are separated by a membrane, and the reaction is conducted at room temperature. The reaction is typically completed in a few hours, and the resulting compound is ((2E)-4-phenylbut-2-en-1-amine hydrochloride)-4-PBHCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-4-phenylbut-2-en-1-amine hydrochloride involves the reaction of benzaldehyde with nitroethane to form nitrostyrene, which is then reduced to phenethylamine. The resulting phenethylamine is then reacted with acetyl chloride to form N-acetylphenethylamine, which is subsequently deacetylated to form (2E)-4-phenylbut-2-en-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "Benzaldehyde", "Nitroethane", "Sodium borohydride", "Phenethylamine", "Acetyl chloride", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with nitroethane in the presence of a base catalyst such as sodium hydroxide to form nitrostyrene.", "Step 2: Nitrostyrene is reduced using a reducing agent such as sodium borohydride to form phenethylamine.", "Step 3: Phenethylamine is reacted with acetyl chloride in the presence of a base catalyst such as sodium hydroxide to form N-acetylphenethylamine.", "Step 4: N-acetylphenethylamine is deacetylated using a base catalyst such as sodium hydroxide to form (2E)-4-phenylbut-2-en-1-amine.", "Step 5: Hydrochloric acid is added to (2E)-4-phenylbut-2-en-1-amine to form the hydrochloride salt of the compound." ] }

CAS RN

2411331-80-9

Product Name

(2E)-4-phenylbut-2-en-1-amine hydrochloride

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.